

Fmoc-Arg(Mts)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-Arg(Mts)-OH

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This technical guide provides an in-depth overview of the physical and chemical characteristics of N α -Fmoc-N ω -(mesitylene-2-sulfonyl)-L-arginine, commonly known as **Fmoc-Arg(Mts)-OH**. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

Core Physical and Chemical Properties

Fmoc-Arg(Mts)-OH is a critical building block in peptide synthesis, where the fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, and the mesitylenesulfonyl (Mts) group safeguards the guanidino function of the arginine side chain.

General Characteristics

A summary of the key physical and chemical data for **Fmoc-Arg(Mts)-OH** is presented in the table below.

Property	Value	Reference
CAS Number	88743-97-9	[1] [2] [3] [4]
Molecular Formula	C ₃₀ H ₃₄ N ₄ O ₆ S	
Molecular Weight	578.68 g/mol	
Appearance	White to off-white solid/powder	
Purity (by HPLC)	≥96.0% to ≥98.00%	
Optical Rotation	[α] _D ²⁰ -2.5±1°, c = 1.4% in methylene chloride	
Storage Temperature	2-8°C	

Solubility Profile

Qualitative solubility information indicates that **Fmoc-Arg(Mts)-OH** is generally soluble in common organic solvents used in peptide synthesis.

Solvent	Solubility
N,N-Dimethylformamide (DMF)	Soluble
N-Methyl-2-pyrrolidone (NMP)	Soluble
Dichloromethane (DCM)	Soluble
Water or 1% Acetic Acid	Soluble

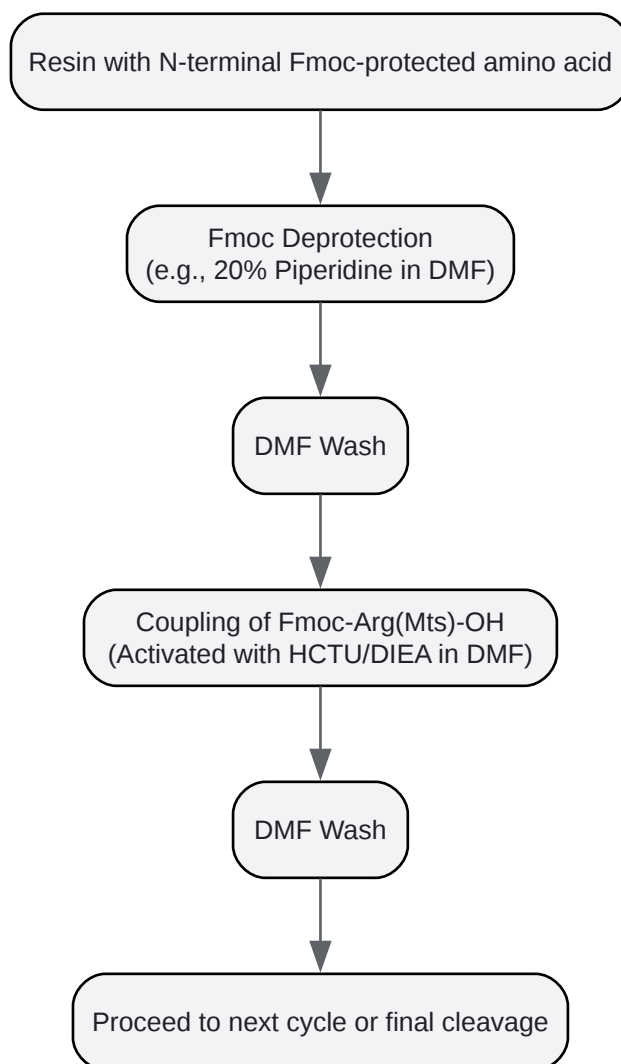
It is important to note that polar aprotic solvents like DMF and NMP are the most widely used for Fmoc solid-phase peptide synthesis due to their excellent solvating properties for Fmoc-protected amino acids.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Mts)-OH is a key reagent in Fmoc-based SPPS. The Mts protecting group for the arginine side chain is an acid-labile group, offering an alternative to other sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-

methoxy-2,3,6-trimethylbenzenesulfonyl). The Mts group is more labile and easier to cleave than the Tosyl group, which is a significant consideration in the synthesis of peptides containing multiple arginine residues.

Below is a general workflow for the incorporation of an Fmoc-protected amino acid, such as **Fmoc-Arg(Mts)-OH**, into a growing peptide chain during SPPS.



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Figure 1: General workflow for an Fmoc-SPPS cycle.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **Fmoc-Arg(Mts)-OH**.

Coupling Protocol for Fmoc-Arg(Mts)-OH in SPPS

This protocol outlines the manual coupling of **Fmoc-Arg(Mts)-OH** onto a resin-bound peptide with a free N-terminal amine.

Materials:

- Resin with N-terminal deprotected peptide
- **Fmoc-Arg(Mts)-OH**
- Coupling reagent (e.g., HCTU - (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))
- Base (e.g., DIEA - N,N-Diisopropylethylamine)
- Anhydrous, amine-free DMF
- SPPS reaction vessel

Procedure:

- **Resin Preparation:** Following the Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
- **Activation of Fmoc-Arg(Mts)-OH:** In a separate vial, dissolve 3-5 equivalents of **Fmoc-Arg(Mts)-OH** and a slightly lower equivalency (e.g., 2.9 equivalents) of HCTU in DMF. Add 6-8 equivalents of DIEA to the solution to activate the amino acid.
- **Coupling Reaction:** Add the activated **Fmoc-Arg(Mts)-OH** solution to the reaction vessel containing the resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. For longer peptides or known difficult couplings, the reaction time can be extended.

- **Monitoring the Coupling:** Perform a qualitative test (e.g., ninhydrin test) to monitor the completion of the coupling reaction. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
- **Washing:** Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Cleavage of the Mts Protecting Group and Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Mts and other acid-labile side-chain protecting groups.

Materials:

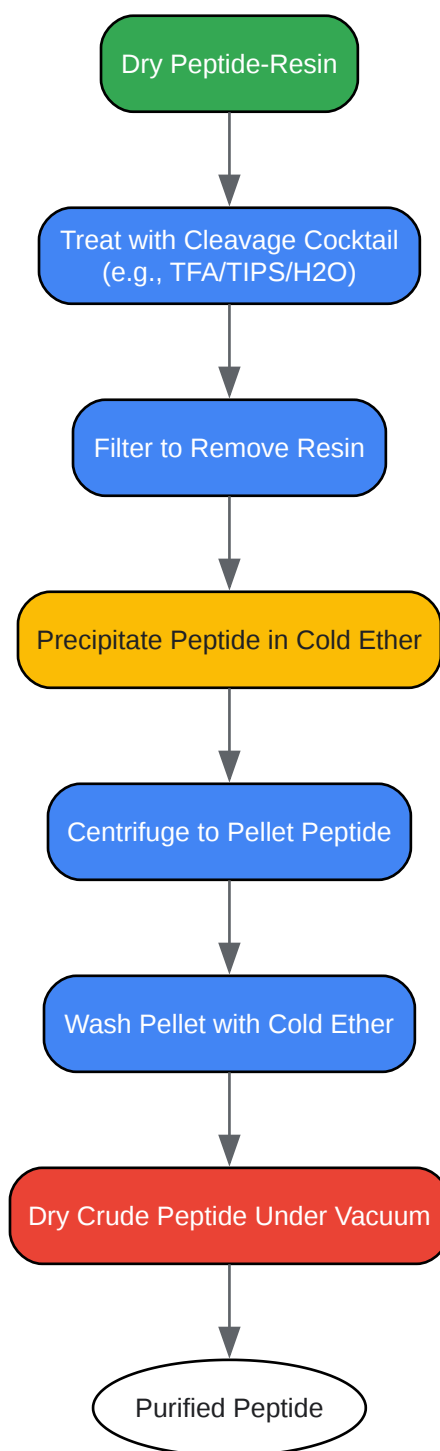
- Dry peptide-resin
- Cleavage cocktail (e.g., TFA/Thioanisole/m-cresol or TFA/TIPS/Water)
- Cold diethyl ether
- Centrifuge tubes

Procedure:

- **Resin Preparation:** Dry the peptide-resin thoroughly under vacuum.
- **Cleavage Reaction:** Prepare a cleavage cocktail. A common mixture for sulfonyl-protected arginines is a solution of Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. For peptides with Mts-protected arginine, a mixture of TFA, thioanisole, and m-cresol can be used. Alternatively, a cocktail of TFA, triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5) can be employed. Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-3 hours at room temperature.
- **Peptide Precipitation:** Filter the cleavage solution to separate the resin and collect the filtrate containing the peptide. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

- Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleavage byproducts.
- Drying: Dry the crude peptide under vacuum.

The logical workflow for the cleavage and deprotection process is illustrated below.



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Figure 2: Workflow for peptide cleavage and deprotection.

HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fmoc-amino acids.

Materials:

- **Fmoc-Arg(Mts)-OH** sample
- HPLC grade acetonitrile and water
- Trifluoroacetic acid (TFA)
- Reversed-phase C18 HPLC column
- HPLC system with a UV detector

Procedure:

- Sample Preparation: Dissolve a small amount of **Fmoc-Arg(Mts)-OH** in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 2-10 mg/mL.
- HPLC Conditions:
 - Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size).
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 30% to 95% over 15 minutes). The exact gradient should be optimized for the specific compound and column.
 - Flow Rate: 1.0-2.0 mL/min.
 - Detection: UV detection at 220 nm.
 - Injection Volume: 5-10 μ L.

- **Data Analysis:** Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

This technical guide provides a foundational understanding of the properties and applications of **Fmoc-Arg(Mts)-OH**. For specific applications, further optimization of the described protocols may be necessary.

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